molecular formula C9H8ClN B8119344 3-Chloro-2-ethylbenzonitrile

3-Chloro-2-ethylbenzonitrile

Cat. No.: B8119344
M. Wt: 165.62 g/mol
InChI Key: RGSGNNZYPIOQFD-UHFFFAOYSA-N
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Description

3-Chloro-2-ethylbenzonitrile (C₉H₈ClN) is a substituted benzonitrile derivative featuring a chlorine atom at the 3-position and an ethyl group at the 2-position of the benzene ring. The nitrile group (-CN) at the 1-position contributes to its polarity and reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

  • Molecular weight: ~165.62 g/mol (calculated based on formula).
  • Reactivity: The chloro group is susceptible to nucleophilic substitution, while the ethyl group may influence steric and electronic effects during reactions .

Properties

IUPAC Name

3-chloro-2-ethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGNNZYPIOQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-ethylbenzonitrile can be synthesized through several methods:

Industrial Production Methods:

    Ammoxidation Process: This is the most common industrial method for producing this compound.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol can be used.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products:

    Substitution: 3-alkoxy-2-ethylbenzonitrile or 3-amino-2-ethylbenzonitrile.

    Reduction: 3-chloro-2-ethylbenzylamine.

    Hydrolysis: 3-chloro-2-ethylbenzoic acid or 3-chloro-2-ethylbenzamide.

Mechanism of Action

The mechanism of action of 3-chloro-2-ethylbenzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-2-ethylbenzonitrile with structurally related benzonitrile derivatives, emphasizing substituent positions, functional groups, and inferred properties:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₉H₈ClN Cl (3), -CH₂CH₃ (2), -CN (1) ~165.62 Intermediate for pharmaceuticals; polar, likely moderate solubility in organic solvents
3-Chlorobenzonitrile C₇H₄ClN Cl (3), -CN (1) 137.57 Used in Pd-catalyzed amination reactions; higher reactivity due to unhindered Cl
3,5-Dichloro-2-hydroxybenzonitrile C₇H₃Cl₂NO Cl (3,5), -OH (2), -CN (1) 203.01 Enhanced acidity (due to -OH); potential herbicide precursor
3-(2-Chloroethoxy)benzonitrile C₉H₈ClNO -OCH₂CH₂Cl (3), -CN (1) 181.62 Ethoxy group increases solubility; used in polymer synthesis
2-Chlorobenzonitrile C₇H₄ClN Cl (2), -CN (1) 137.57 Lower steric hindrance than 3-Cl analogs; common in cross-coupling reactions

Key Comparative Insights :

Substituent Position Effects: Chlorine Position: Moving Cl from the 3- to 2-position (e.g., 2-Chlorobenzonitrile) reduces steric hindrance near the nitrile group, enhancing reactivity in coupling reactions . Ethyl vs.

Functional Group Influence: Nitrile Group: All compounds exhibit polarity and nucleophilic reactivity at the -CN group, but electron-withdrawing substituents (e.g., Cl, -OH) further activate the ring for electrophilic substitution . Hydroxy vs. Ethoxy Groups: Hydroxy derivatives (e.g., 3,5-Dichloro-2-hydroxybenzonitrile) show higher acidity and hydrogen-bonding capacity, whereas ethoxy groups improve solubility in non-polar solvents .

Applications: Pharmaceuticals: this compound’s ethyl group may enhance lipid solubility, making it suitable for drug intermediates. Analogous compounds like 3-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile () are used in bioactive molecule synthesis . Agrochemicals: Chlorinated benzonitriles with hydroxy groups (e.g., 3,5-Dichloro-2-hydroxybenzonitrile) are precursors for herbicides due to their stability and bioavailability .

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